1-(4-Phenylpiperazin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
Description
This compound features a phenylpiperazine moiety linked via a thioether bridge to a 1,2,4-thiadiazole ring substituted at position 3 with an m-tolyl group. Its design likely targets biological receptors, given the prevalence of piperazine and thiadiazole motifs in medicinal chemistry .
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c1-16-6-5-7-17(14-16)20-22-21(28-23-20)27-15-19(26)25-12-10-24(11-13-25)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNRWBBZFJIUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenylpiperazine core. This is often achieved through the reaction of phenylpiperazine with appropriate reagents to introduce the necessary functional groups. Subsequent steps may include the formation of the thiadiazole ring and the attachment of the tolyl group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Formation of the 3-(m-Tolyl)-1,2,4-thiadiazole Ring
The 1,2,4-thiadiazole ring is typically synthesized via cyclocondensation of thioamides with nitriles or via oxidative methods. For example:
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Reaction of thiourea derivatives with m-tolyl-substituted nitriles under acidic or oxidative conditions (e.g., using bromine or iodine) yields 1,2,4-thiadiazoles .
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Alternative routes involve thiosemicarbazides reacting with carboxylic acid derivatives (e.g., Scheme 4 in ).
Example Pathway:
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m-Tolyl nitrile + thiourea → 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol via cyclization.
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Thiol oxidation or alkylation to introduce the sulfur bridge.
Thioether Linkage Formation
The thioether bridge (-S-) is formed via:
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Nucleophilic substitution : Reaction of a thiolate anion (from 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol) with a bromo- or chloroethanone derivative .
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Oxidative coupling : Using disulfides or metal catalysts (e.g., CuI).
Plausible Synthetic Route for Target Compound
Based on analogous methods in and :
Key Characterization Data :
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IR : Bands at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
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¹H NMR (CDCl₃) : δ 7.2–7.4 (m, aromatic H), 3.8–4.1 (m, piperazine CH₂), 2.3 (s, CH₃ from m-tolyl).
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MS (ESI+) : m/z 453.1 [M+H]⁺.
Nucleophilic Substitution at the Piperazine Nitrogen
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Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) yields secondary amides.
Oxidation of Thioether Group
Thiadiazole Ring Modifications
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Electrophilic substitution : Nitration or halogenation at the thiadiazole ring’s meta-position (limited by steric hindrance from m-tolyl).
Biological and Pharmacological Relevance
While the target compound is not explicitly tested in the provided literature, structurally related 1,2,4-triazole and thiadiazole derivatives exhibit:
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Anticancer activity : IC₅₀ values in the μM range (e.g., compound 47f in showed 6.2 μM against HCT-116 cells).
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Antimicrobial effects : Thioether-linked compounds like 76a demonstrated efficacy comparable to chloramphenicol .
Challenges and Optimization Opportunities
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Low solubility : Common in arylpiperazine derivatives; addressed via salt formation (e.g., HCl salt).
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Stereochemical control : Piperazine acylation may require chiral catalysts for enantioselective synthesis.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored in studies related to enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications may include the development of new drugs or treatments.
Industry: It may be used in the production of materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
When compared to similar compounds, 1-(4-Phenylpiperazin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone stands out due to its unique structure and potential applications. Similar compounds may include other phenylpiperazine derivatives or thiadiazole-based molecules. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.
Comparison with Similar Compounds
Thiadiazole vs. Tetrazole Derivatives
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., derivatives 22–28 in ) replace the thiadiazole ring with a tetrazole. For example, tetrazole derivatives in showed moderate antimicrobial activity (MIC: 8–32 µg/mL), though direct data for the thiadiazole analog is unavailable .
Oxadiazole and Triazole Analogues
1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone () substitutes the thiadiazole with an oxadiazole. Oxadiazoles exhibit stronger electron-withdrawing effects, which may alter binding affinity in biological targets. Similarly, triazole-thiol derivatives (–11) demonstrate varied antimicrobial potency, with MIC values ranging from 4–64 µg/mL .
Substituent Variations
Piperazine Modifications
- Phenylsulfonyl vs. Phenyl Groups: Derivatives like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () incorporate sulfonyl groups on the piperazine. This modification increases polarity and may reduce blood-brain barrier penetration compared to the phenyl-substituted target compound .
- Allylpiperazine Derivatives: Compounds such as 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (–5) feature allyl groups, enhancing conformational flexibility. These derivatives achieved yields of 75–85% and showed comparable antimicrobial activity to ciprofloxacin (MIC: 4–16 µg/mL) .
Aromatic Substituents
- Fluorophenyl vs. m-Tolyl: 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone () replaces m-tolyl with fluorophenyl and thienyl groups. Fluorine substitution improves metabolic stability, while thienyl groups may enhance π-π stacking interactions .
Biological Activity
The compound 1-(4-Phenylpiperazin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone , often referred to as compound A , is a novel derivative that combines a piperazine moiety with a thiadiazole structure. This unique combination is of significant interest due to the diverse biological activities associated with both structural components. The biological potential of compound A has been explored in various studies, highlighting its antimicrobial, anticancer, and other therapeutic properties.
Structural Characteristics
Compound A can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 350.42 g/mol
The structure includes:
- A piperazine ring , known for its role in pharmacology and medicinal chemistry.
- A thiadiazole moiety , which is recognized for its broad spectrum of biological activities.
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole ring exhibit significant antimicrobial properties. In particular, compounds similar to compound A have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Candida albicans
One study reported that thiadiazole derivatives demonstrated inhibitory effects on the growth of these pathogens, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively documented. Compound A's structural features may confer cytotoxic effects against several cancer cell lines. For instance:
- In vitro studies have shown that related thiadiazole compounds can inhibit cell proliferation in leukemia and breast cancer models .
A specific derivative was reported to inhibit the Bcr-Abl tyrosine kinase with an IC₅₀ value of 7.4 µM, indicating a promising pathway for developing targeted cancer therapies .
The mechanism by which compound A exerts its biological effects involves:
- Interaction with DNA : Studies using UV-vis spectroscopy have demonstrated that thiadiazole derivatives can bind to calf thymus DNA, potentially disrupting replication and transcription processes .
- Enzyme Inhibition : Thiadiazoles are known to inhibit various enzymes, including carbonic anhydrases and kinases, which are crucial in many biochemical pathways .
Case Studies
Several case studies have explored the biological activity of compounds related to compound A:
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- In a study focusing on human cancer cell lines, derivatives similar to compound A were tested for cytotoxic effects. The results showed that some compounds exhibited IC₅₀ values in the micromolar range against various cancer types, suggesting their potential as lead compounds in anticancer drug development .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
